

# ION363's Effect on FUS Protein Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Mutations in the Fused in Sarcoma (FUS) gene are a significant cause of familial amyotrophic lateral sclerosis (ALS), often leading to a severe and rapidly progressing form of the disease.[1] The pathological hallmark of FUS-ALS is the mislocalization and aggregation of the FUS protein in the cytoplasm of motor neurons.[2][3] ION363, also known as jacifusen or ulefnersen, is an antisense oligonucleotide (ASO) designed to address this underlying pathology by reducing the production of the FUS protein.[4] This technical guide provides an in-depth overview of the mechanism of action of ION363 and its observed effects on FUS protein aggregation, supported by preclinical and clinical data.

## **Mechanism of Action**

ION363 is a non-allele-specific antisense oligonucleotide that targets the pre-messenger RNA (pre-mRNA) of the FUS gene. By binding to a specific sequence within the FUS pre-mRNA, ION363 triggers the activity of RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid. This process leads to the destruction of the FUS mRNA, thereby preventing its translation into the FUS protein. The reduction in FUS protein levels is intended to mitigate the toxic gain-of-function associated with its cytoplasmic aggregation.





Click to download full resolution via product page

Caption: Mechanism of action of ION363 in reducing FUS protein levels.



## **Preclinical Data**

Studies in mouse models of FUS-ALS have demonstrated the potential of ION363 to reduce FUS protein levels and delay disease progression.

**Ouantitative Data from Preclinical Studies** 

| Animal<br>Model                                | Treatment                      | Tissue                   | Method        | FUS Protein<br>Reduction | Reference |
|------------------------------------------------|--------------------------------|--------------------------|---------------|--------------------------|-----------|
| FUS-ALS<br>Knock-in<br>Mice (P517L<br>and Δ14) | Single ICV injection of ION363 | Brain and<br>Spinal Cord | Western Blot  | 50-80%                   |           |
| FUS-ALS<br>Knock-in<br>Mice                    | ION363                         | Brain and<br>Spinal Cord | Not Specified | Significant reduction    |           |

## **Experimental Protocols**

Animal Models: FUS knock-in mouse lines expressing mutations equivalent to human FUS-P525L (P517L in mice) and FUSΔEX14 were utilized. These models exhibit progressive, age-dependent motor neuron loss.

Antisense Oligonucleotide Administration: A single intracerebroventricular (ICV) injection of ION363 was administered to neonatal mice.

Western Blot for FUS Protein Quantification (Representative Protocol):

- Protein Extraction: Brain and spinal cord tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Total protein concentration is determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein (e.g., 20-40  $\mu$ g) are loaded onto a polyacrylamide gel and separated by electrophoresis.
- Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.



- Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for FUS.
- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a
  horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
  temperature.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

#### **Clinical Data**

ION363 has been evaluated in a first-in-human study and an expanded access program, with an ongoing Phase 3 clinical trial (FUSION).

## **Quantitative Data from Clinical Studies**



| Study<br>Population                        | Treatment                                           | Tissue/Flui<br>d                        | Method                                    | Key<br>Findings                                                                           | Reference |
|--------------------------------------------|-----------------------------------------------------|-----------------------------------------|-------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Patient with<br>FUS-P525L<br>mutation      | Repeated intrathecal infusions of ION363            | Post-mortem<br>brain and<br>spinal cord | Western Blot,<br>Immunohisto<br>chemistry | Marked suppression of FUS expression; reduction of FUS aggregates                         |           |
| participants in an expanded access program | Serial<br>intrathecal<br>injections of<br>jacifusen | Post-mortem<br>motor cortex<br>tissue   | Biochemical<br>analysis                   | 66-90% decrease in FUS protein levels compared to untreated patients                      |           |
| 2 participants<br>with P525L<br>variant    | Serial<br>intrathecal<br>injections of<br>jacifusen | Post-mortem<br>motor cortex<br>tissue   | Biochemical<br>analysis                   | Mutant FUS-<br>P525L protein<br>levels were 3-<br>4% of those<br>in untreated<br>controls |           |
| participants in an expanded access program | Serial<br>intrathecal<br>injections of<br>jacifusen | Cerebrospina<br>I Fluid (CSF)           | Not Specified                             | Up to 82.8% reduction in neurofilament light chain (NfL) levels after 6 months            |           |

# **Experimental Protocols**

Drug Administration: ION363 is administered via intrathecal (IT) bolus injection. In the expanded access program, dosing protocols were adapted over time, with later participants receiving 120 mg monthly.



Immunohistochemistry for FUS Aggregates (Representative Protocol):

- Tissue Preparation: Post-mortem brain and spinal cord tissues are fixed in formalin and embedded in paraffin. Sections are then cut and mounted on slides.
- Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using heat and a citrate buffer.
- Blocking: Sections are blocked with a solution containing normal serum and a detergent to prevent non-specific antibody binding.
- Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for FUS.
- Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
- Visualization: The signal is visualized using a chromogen such as diaminobenzidine (DAB),
   which produces a brown precipitate.
- Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted.
- Analysis: The presence and distribution of FUS-positive aggregates are examined under a microscope.







Click to download full resolution via product page

Caption: Experimental workflow for evaluating ION363's effect on FUS.

## **Summary and Future Directions**

The available preclinical and clinical data strongly suggest that ION363 effectively reduces FUS protein levels and, consequently, the pathological aggregation of FUS in the central nervous system. The observed reduction in FUS protein and its aggregates, along with the decrease in the biomarker of neuronal injury, NfL, provides a solid rationale for the ongoing Phase 3 FUSION trial. The results of this trial will be crucial in definitively establishing the clinical efficacy and safety of ION363 as a potential therapeutic for FUS-ALS. Further research may also explore the potential of ION363 in other FUS-related neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series -Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 3. Antisense oligonucleotide jacifusen for FUS-ALS: an investigator-initiated, multicentre, open-label case series PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- To cite this document: BenchChem. [ION363's Effect on FUS Protein Aggregation: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1680679#ion363-s-effect-on-fus-protein-aggregation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com